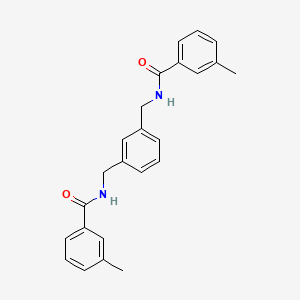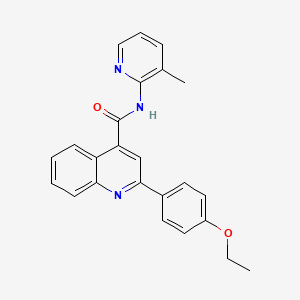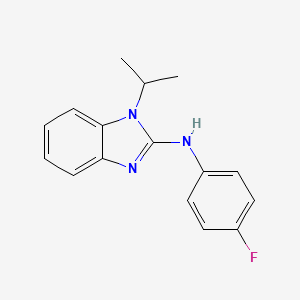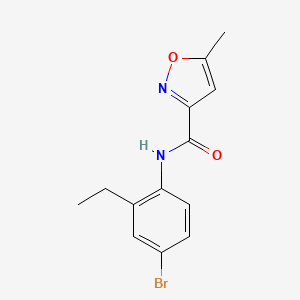
N,N'-(benzene-1,3-diyldimethanediyl)bis(3-methylbenzamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-METHYL-N-[(3-{[(3-METHYLPHENYL)FORMAMIDO]METHYL}PHENYL)METHYL]BENZAMIDE is a complex organic compound that belongs to the class of benzamides This compound is characterized by its intricate structure, which includes multiple benzene rings and formamido groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-N-[(3-{[(3-METHYLPHENYL)FORMAMIDO]METHYL}PHENYL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common approach is the formylation of 3-methylphenylamine to produce 3-methyl-N-formylphenylamine. This intermediate is then subjected to further reactions, including amide bond formation with 3-methylbenzoyl chloride, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-N-[(3-{[(3-METHYLPHENYL)FORMAMIDO]METHYL}PHENYL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions result in various substituted benzamides.
Scientific Research Applications
3-METHYL-N-[(3-{[(3-METHYLPHENYL)FORMAMIDO]METHYL}PHENYL)METHYL]BENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-METHYL-N-[(3-{[(3-METHYLPHENYL)FORMAMIDO]METHYL}PHENYL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-phenylformamide
- 3-Methylbenzamide
- N-Formyl-N-methylaniline
Uniqueness
3-METHYL-N-[(3-{[(3-METHYLPHENYL)FORMAMIDO]METHYL}PHENYL)METHYL]BENZAMIDE is unique due to its specific structure, which combines multiple functional groups and aromatic rings. This structural complexity imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C24H24N2O2 |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
3-methyl-N-[[3-[[(3-methylbenzoyl)amino]methyl]phenyl]methyl]benzamide |
InChI |
InChI=1S/C24H24N2O2/c1-17-6-3-10-21(12-17)23(27)25-15-19-8-5-9-20(14-19)16-26-24(28)22-11-4-7-18(2)13-22/h3-14H,15-16H2,1-2H3,(H,25,27)(H,26,28) |
InChI Key |
FMBPMPJZYGTHHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=CC(=CC=C2)CNC(=O)C3=CC=CC(=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-Adamantyl)-N-methyl-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]propanamide](/img/structure/B14932402.png)
![2-{[5-(4,5-dimethylthiophen-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14932406.png)

![6-Methyl-1-{[4-(2-methylpropyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B14932417.png)
![4-Ethyl-5-methyl-2-{[(4-methylphenyl)sulfonyl]amino}thiophene-3-carboxamide](/img/structure/B14932421.png)
![N-[2-({[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-3-carboxamide](/img/structure/B14932428.png)
![2-[(2-Methoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B14932433.png)
![(4,5-dimethylthiophen-3-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B14932451.png)
![N-(3,5-difluorobenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B14932456.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-4-carboxamide](/img/structure/B14932462.png)
![2-(2,4-dichlorophenoxy)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propan-1-one](/img/structure/B14932483.png)

![2-[2-(4-chlorophenyl)-1H-benzimidazol-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B14932492.png)
